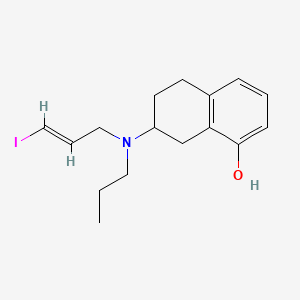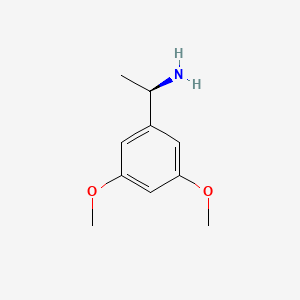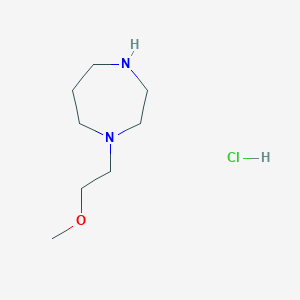
8-Hydroxy-pipat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-pipat involves several steps, starting with the preparation of the tetralin backbone. The key steps include:
Formation of the Tetralin Backbone: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, typically using reagents like hydrogen peroxide or osmium tetroxide.
Substitution with the Propylamino Group: This step involves the substitution of the hydroxy group with the propylamino group using reagents like propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-pipat undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Aplicaciones Científicas De Investigación
8-Hydroxy-pipat is extensively used in scientific research due to its high specificity and affinity for the serotonin 1A receptor. Its applications include:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Helps in understanding the role of serotonin in various physiological processes.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Used in the development of new drugs targeting the serotonin 1A receptor
Mecanismo De Acción
8-Hydroxy-pipat exerts its effects by binding to the serotonin 1A receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of serotonin and other neurotransmitters, influencing mood, anxiety, and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Another compound with a hydroxy group at the 8th position, known for its antimicrobial and anticancer properties.
8-Hydroxy-2-(di-n-propylamino)tetralin: A similar compound with a different substitution pattern, also targeting the serotonin 1A receptor
Uniqueness
8-Hydroxy-pipat is unique due to its high affinity and specificity for the serotonin 1A receptor, making it a valuable tool in research and potential therapeutic applications. Its unique substitution pattern also allows for diverse chemical modifications, enhancing its versatility in scientific studies .
Propiedades
Número CAS |
159651-91-9 |
|---|---|
Fórmula molecular |
C20H26INO5 |
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |
Clave InChI |
IQRDHLSQXOATHD-HBRCEPSSSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |
SMILES isomérico |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-(((1/'-(Methylsulfonyl)-1/',2/',3/',6/'-tetrahydro-[2,4/'-bipyridin]-5-yl)oxy)Methyl)pi](/img/new.no-structure.jpg)
![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)



![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)

